molecular formula C17H17FN2O2S B2745545 N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea CAS No. 338963-02-3

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea

Cat. No. B2745545
M. Wt: 332.39
InChI Key: DAAJCNQYAGUEBJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and possibly its color and odor.


Scientific Research Applications

Synthesis and Structural Characterization

Thiourea derivatives are synthesized through various chemical reactions, providing a foundation for understanding their chemical properties and potential applications. Saeed et al. (2010) discuss the synthesis and characterization of a thiourea species with a benzamide moiety, offering insights into its crystal structure and vibrational properties through X-ray diffraction and spectroscopy techniques (Saeed, Erben, Abbas, & Flörke, 2010). Similarly, Abosadiya, Anouar, and Yamin (2019) present the synthesis of substituted benzoylthiourea derivatives, characterized by X-ray, FT-IR, NMR, and UV–Vis spectroscopy, highlighting their structural features and potential for further investigation (Abosadiya, Anouar, & Yamin, 2019).

Antioxidant Activity and Biological Evaluation

Some thiourea derivatives exhibit significant antioxidant activities, suggesting their potential in mitigating oxidative stress-related damages. Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives, demonstrating their free radical scavenging activity in vitro and ex vivo, which could be relevant for applications in reducing oxidative stress (Cabrera-Pérez et al., 2016).

Molecular Docking Studies

Thiourea derivatives are also explored for their potential interactions with biological molecules, providing insights into their mechanism of action at the molecular level. Hussain et al. (2020) discuss the synthesis of thiourea derivatives with triphenylphosphine, their characterization, and their interaction with DNA and proteins through molecular docking studies, suggesting their utility in understanding molecular interactions and designing targeted therapies (Hussain et al., 2020).

Applications in Catalysis and Material Science

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable source for accurate and detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAJCNQYAGUEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329545
Record name 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea

CAS RN

338963-02-3
Record name 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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